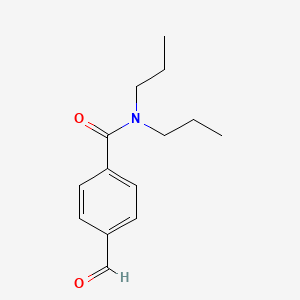
4-Formyl-N,N-dipropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-N,N-dipropylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is characterized by a benzamide structure with a formyl group at the para position and two propyl groups attached to the nitrogen atom. This compound is typically a pale yellow to colorless oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N,N-dipropylbenzamide can be achieved through the N-formylation of primary aromatic amines. One efficient method involves using a solid acid magnetic nanocatalyst under mild reaction conditions . The reaction typically involves the use of formic acid or formic acid derivatives as the formylating agent. The catalyst can be recovered and reused multiple times without significant loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 4-Carboxy-N,N-dipropylbenzamide.
Reduction: 4-Hydroxymethyl-N,N-dipropylbenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
4-Formyl-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Formyl-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Formyl-N,N-dimethylbenzamide
- 4-Formyl-N,N-diethylbenzamide
- 4-Formyl-N,N-dibutylbenzamide
Uniqueness
4-Formyl-N,N-dipropylbenzamide is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups may provide a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to its dimethyl or diethyl counterparts .
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-formyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-3-9-15(10-4-2)14(17)13-7-5-12(11-16)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Clé InChI |
HYMRMNYAPYAECQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
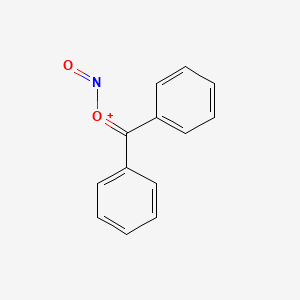
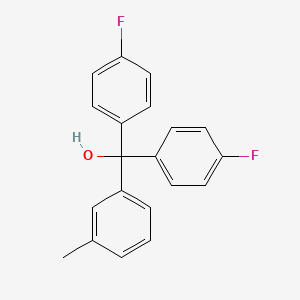
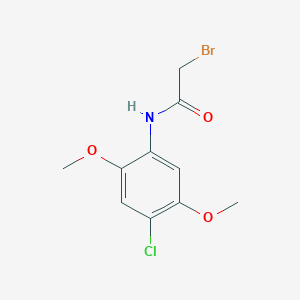
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
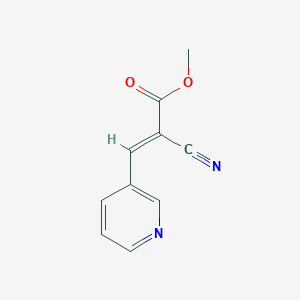

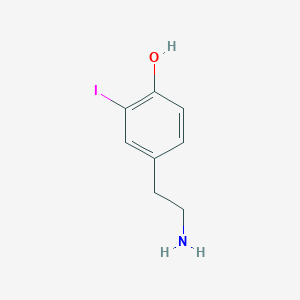
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
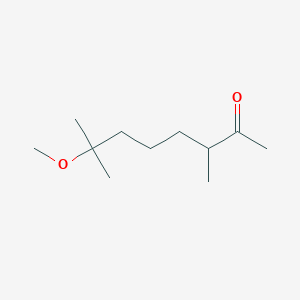


![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)
